molecular formula C20H23N5O4S2 B2698842 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105228-00-9

2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2698842
CAS No.: 1105228-00-9
M. Wt: 461.56
InChI Key: BCALGGKCUVTWSI-UHFFFAOYSA-N
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Description

2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic compound that features a benzofuran moiety, a piperazine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Piperazine Derivative Formation: Benzofuran-2-carbonyl chloride is then reacted with piperazine to form 4-(benzofuran-2-carbonyl)piperazine.

    Thiadiazole Ring Formation: The piperazine derivative is reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole ring.

    Final Coupling Reaction: The thiadiazole derivative is then coupled with N-(2-methoxyethyl)acetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzofuran moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the benzofuran moiety.

    Substitution: Substituted derivatives of the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide
  • 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyethyl)acetamide

Uniqueness

The uniqueness of 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S2/c1-28-11-6-21-17(26)13-30-20-23-22-19(31-20)25-9-7-24(8-10-25)18(27)16-12-14-4-2-3-5-15(14)29-16/h2-5,12H,6-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCALGGKCUVTWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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